8-Hydroxy-7-methoxycoumarin 8-Hydroxy-7-methoxycoumarin Daphnetin-7-methylether analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as 8-hydroxy-7-methoxycoumarin or daphnetin-7-methyl ether, belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one is primarily located in the cytoplasm. Outside of the human body, 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one can be found in green vegetables. This makes 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 19492-03-6
VCID: VC21320978
InChI: InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3
SMILES: COC1=C(C2=C(C=C1)C=CC(=O)O2)O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

8-Hydroxy-7-methoxycoumarin

CAS No.: 19492-03-6

Cat. No.: VC21320978

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-7-methoxycoumarin - 19492-03-6

CAS No. 19492-03-6
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 8-hydroxy-7-methoxychromen-2-one
Standard InChI InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3
Standard InChI Key KIGCGZUAVODHMD-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=CC(=O)O2)O
Canonical SMILES COC1=C(C2=C(C=C1)C=CC(=O)O2)O
Melting Point 173-174°C

Chemical Identity and Structure

8-Hydroxy-7-methoxycoumarin is characterized by its specific substitution pattern on the coumarin scaffold, featuring a hydroxyl group at position 8 and a methoxy group at position 7. This arrangement creates a distinctive electronic distribution that influences its chemical behavior and interactions with biological systems .

Chemical Identifiers

The compound can be identified through various chemical registries and nomenclature systems, as summarized in the following table:

ParameterValue
CAS Number19492-03-6
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
IUPAC Name8-hydroxy-7-methoxychromen-2-one
MDL NumberMFCD00075652
InChI KeyKIGCGZUAVODHMD-UHFFFAOYSA-N
PubChem CID146487
SMILESCOC1=C(C2=C(C=C1)C=CC(=O)O2)O
Beilstein Reference168393

These identifiers serve as critical reference points for researchers working with this compound, ensuring accurate identification across different chemical databases and literature sources .

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature:

  • Daphnetin methyl ether

  • Daphnetin 7-Methyl ether

  • 7-Methoxy-8-hydroxycoumarin

  • 8-Hydroxy-7-methoxy-2H-chromen-2-one

  • 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

  • 7-Methoxy-8-hydroxy-2H-1-benzopyran-2-one

The variety of nomenclature reflects the compound's presence across different research domains and historical naming conventions in coumarin chemistry.

Physical and Chemical Properties

Understanding the physical and chemical properties of 8-Hydroxy-7-methoxycoumarin is essential for its identification, purification, and application in research settings.

Physical Characteristics

8-Hydroxy-7-methoxycoumarin presents distinctive physical properties that are important for its characterization:

PropertyValueDetermination Method
Physical StateSolid-
Melting Point175-177°C (Fisher) or 176°C (ChemicalBook)Experimental
Boiling Point381.9±42.0°CPredicted
Density1.377 g/cm³-
OdorOdorlessEmpirical

The melting point range is particularly important for confirming the identity and purity of synthesized or isolated samples of the compound .

Chemical Reactivity Parameters

The chemical behavior of 8-Hydroxy-7-methoxycoumarin is influenced by several key parameters:

ParameterValueMethod
LogP0.620Estimated
pKa7.78±0.20Predicted

The estimated LogP value suggests moderate lipophilicity, which may influence the compound's membrane permeability and bioavailability in biological systems. The predicted pKa value indicates that the hydroxyl group at position 8 has moderate acidity, potentially affecting its ionization state under physiological conditions .

Analytical Methods and Characterization

Reliable analytical methods are essential for the identification, quantification, and quality control of 8-Hydroxy-7-methoxycoumarin in research and development settings.

Spectroscopic Identification

Several spectroscopic techniques are applicable for the structural characterization of 8-Hydroxy-7-methoxycoumarin:

  • UV-Visible Spectroscopy: Coumarins typically exhibit characteristic absorption bands due to their conjugated systems, which can serve as a preliminary identification method.

  • Infrared (IR) Spectroscopy: Can identify the key functional groups present in the molecule, including the hydroxyl, methoxy, and lactone carbonyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the aromatic protons, methoxy group, and lactone structure.

  • Mass Spectrometry: Provides molecular weight confirmation (expected m/z 192 for the molecular ion) and characteristic fragmentation patterns.

Biological Activities and Applications

The limited information available in the search results suggests that 8-Hydroxy-7-methoxycoumarin possesses biological activities that may be relevant for various applications.

Antimicrobial Properties

Research by Yang Ji-Yeon and colleagues indicates that 8-Hydroxy-7-methoxycoumarin exhibits antimicrobial effects against foodborne pathogens. The study suggests that the mechanism of action may be associated with effects on membrane permeability of the target microorganisms .

This finding is significant as it positions 8-Hydroxy-7-methoxycoumarin as a potential candidate for natural food preservatives or as a lead compound for developing novel antimicrobial agents in food safety applications.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 8-Hydroxy-7-methoxycoumarin and its biological activities is crucial for developing related compounds with enhanced properties.

Key Structural Features

The biological activities of 8-Hydroxy-7-methoxycoumarin can be attributed to several key structural features:

  • Coumarin Core: The benzopyrone scaffold serves as the fundamental structure responsible for many biological activities.

  • Hydroxyl Group at Position 8: This functional group can participate in hydrogen bonding interactions with biological targets and may contribute to antioxidant properties.

  • Methoxy Group at Position 7: This substituent alters the electronic distribution within the molecule and may influence its lipophilicity and membrane permeability.

The specific arrangement of these groups creates a unique electronic and steric environment that determines the compound's interactions with biological macromolecules such as proteins and nucleic acids.

Research Applications and Future Directions

Current research suggests several promising applications and future research directions for 8-Hydroxy-7-methoxycoumarin.

Food Science Applications

The demonstrated antimicrobial activity against foodborne pathogens positions 8-Hydroxy-7-methoxycoumarin as a potential natural preservative in food science applications. Further research may focus on:

  • Determining minimum inhibitory concentrations against a broader range of food spoilage microorganisms

  • Assessing the stability and efficacy of the compound in various food matrices

  • Evaluating potential synergistic effects with other natural preservatives

  • Developing delivery systems to enhance the compound's applicability in food products

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator